REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].S([CH2:22][N+:23]#[C-:24])(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][CH:24]=[N:23][CH:22]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before heated to 80° C. in the sealed tube
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |